An In-depth Technical Guide to the Synthesis of Diethylammonium Iodide from Diethylamine
An In-depth Technical Guide to the Synthesis of Diethylammonium Iodide from Diethylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of diethylammonium (B1227033) iodide from diethylamine (B46881). Diethylammonium iodide is a valuable precursor in various research and development applications, notably in the fabrication of perovskite-based optoelectronic devices. This document outlines the fundamental chemical principles, a detailed experimental protocol, and key characterization data for this synthesis. The information presented herein is intended to equip researchers and professionals in the fields of chemistry and materials science with the necessary knowledge for the successful preparation and purification of diethylammonium iodide.
Introduction
Diethylammonium iodide ((C₂H₅)₂NH₂I), also known as diethylamine hydroiodide, is a secondary ammonium (B1175870) salt formed from the reaction of diethylamine with hydroiodic acid.[1] Its utility is increasingly recognized in the field of materials science, particularly as an organic cation in the development of two-dimensional (2D) and quasi-2D perovskite solar cells, where it contributes to enhanced stability and efficiency.[2] This guide details a reliable method for the laboratory-scale synthesis of diethylammonium iodide, focusing on a straightforward acid-base neutralization reaction.
Chemical and Physical Properties
A summary of the key physical and chemical properties of the reactants and the final product is provided below for easy reference.
| Property | Diethylamine | Hydroiodic Acid | Diethylammonium Iodide |
| Chemical Formula | (C₂H₅)₂NH | HI | (C₂H₅)₂NH₂I |
| Molar Mass ( g/mol ) | 73.14 | 127.91 | 201.05[3] |
| Appearance | Colorless liquid | Colorless to brown aqueous solution | White to off-white crystalline solid[2] |
| Melting Point (°C) | -50 | -51 | 173.0 to 177.0[1] |
| Boiling Point (°C) | 55.5 | 127 | Not applicable |
| CAS Number | 109-89-7 | 10034-85-2 | 19833-78-4[2] |
Synthesis Pathway
The synthesis of diethylammonium iodide is a classic acid-base neutralization reaction. The lone pair of electrons on the nitrogen atom of diethylamine, a weak base, accepts a proton (H⁺) from the strong acid, hydroiodic acid. This results in the formation of the diethylammonium cation and the iodide anion, which together form the ionic salt, diethylammonium iodide.
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of diethylammonium iodide. The protocol is adapted from established methods for the synthesis of similar organic ammonium halides.[4]
4.1. Materials and Equipment
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Diethylamine ((C₂H₅)₂NH)
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Hydroiodic acid (HI), 57% in water
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Diethyl ether
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Round-bottom flask
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Magnetic stirrer and stir bar
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Dropping funnel
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Ice bath
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Rotary evaporator
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Büchner funnel and filter flask
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Vacuum desiccator
4.2. Reaction Procedure
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Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve a specific molar amount of diethylamine in ethanol. The flask should be placed in an ice bath to maintain a low temperature during the reaction.
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Addition of Hydroiodic Acid: Slowly add a stoichiometric equivalent of hydroiodic acid (57% in water) to the stirred diethylamine solution using a dropping funnel. The addition should be dropwise to control the exothermic nature of the reaction and maintain the temperature at or below 5 °C.
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Reaction: After the complete addition of hydroiodic acid, continue to stir the reaction mixture in the ice bath for an additional 2 hours.
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Solvent Removal: Remove the solvent from the reaction mixture using a rotary evaporator. This will yield the crude diethylammonium iodide as a solid.
4.3. Purification by Recrystallization
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Dissolution: Dissolve the crude product in a minimal amount of hot ethanol.
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Crystallization: Slowly add diethyl ether to the ethanol solution while stirring until the solution becomes cloudy, indicating the onset of precipitation.
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Cooling: Allow the solution to cool to room temperature, and then place it in an ice bath to maximize the crystallization of the product.
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Isolation: Collect the white crystals of diethylammonium iodide by vacuum filtration using a Büchner funnel.
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Washing and Drying: Wash the collected crystals with a small amount of cold diethyl ether to remove any remaining impurities. Dry the purified product under vacuum in a desiccator.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and purification of diethylammonium iodide.
Characterization Data
The identity and purity of the synthesized diethylammonium iodide can be confirmed using various analytical techniques.
| Analytical Technique | Expected Results |
| Appearance | White to off-white crystalline powder.[2] |
| Melting Point | 173-177 °C.[1] |
| ¹H NMR | Expected chemical shifts for the ethyl protons (triplet and quartet) and the N-H protons. |
| ¹³C NMR | Expected chemical shifts for the two carbon atoms of the ethyl groups. |
| FT-IR | Characteristic peaks for N-H stretching and C-H stretching and bending vibrations. |
Safety and Handling
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Diethylamine: is a flammable and corrosive liquid with a strong odor. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.
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Hydroiodic Acid: is a strong and corrosive acid. It can cause severe burns upon contact. Handle with extreme care in a fume hood and wear appropriate PPE.
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Diethylammonium Iodide: may cause skin and eye irritation.[3] Standard laboratory safety practices should be followed when handling the solid product.
Conclusion
This technical guide provides a detailed and practical framework for the synthesis of diethylammonium iodide from diethylamine. By following the outlined experimental protocol and safety precautions, researchers can reliably produce this valuable compound for a range of applications in materials science and beyond. The provided characterization data serves as a benchmark for verifying the purity and identity of the synthesized product.
